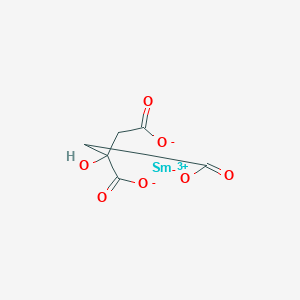

Samarium citrate

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

13074-85-6 |

|---|---|

Molecular Formula |

C6H5O7Sm |

Molecular Weight |

339.5 g/mol |

IUPAC Name |

2-hydroxypropane-1,2,3-tricarboxylate;samarium(3+) |

InChI |

InChI=1S/C6H8O7.Sm/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+3/p-3 |

InChI Key |

ZLPZMGRIYAWMNV-UHFFFAOYSA-K |

SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Sm+3] |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Sm+3] |

Other CAS No. |

13074-85-6 |

Synonyms |

Citric acid samarium(III) salt |

Origin of Product |

United States |

Synthesis Methodologies Utilizing Samarium Citrate Precursors

Sol-Gel Auto-Combustion Synthesis for Samarium-Doped Complex Oxides

The sol-gel auto-combustion method is a versatile and efficient technique for producing nanocrystalline oxide materials. The process involves the formation of a gel from a solution of metal nitrates and an organic fuel, typically citric acid. Upon heating, this gel undergoes a self-sustaining combustion reaction, yielding a fine, homogeneous powder. Samarium citrate (B86180) plays a pivotal role in this process by ensuring the uniform distribution of samarium ions within the precursor gel, leading to the successful incorporation of samarium into the crystal lattice of the target complex oxide.

Synthesis of Samarium-Substituted Cobalt Ferrites (e.g., CoSmₓFe₂-ₓO₄)

The introduction of samarium into cobalt ferrite (B1171679) (CoFe₂O₄) has been shown to modify its structural and magnetic properties significantly. In a typical sol-gel auto-combustion synthesis, samarium nitrate (B79036), cobalt nitrate, and ferric nitrate are dissolved in deionized water, followed by the addition of citric acid as a chelating agent and fuel. The molar ratio of metal nitrates to citric acid is a critical parameter that influences the combustion process and the characteristics of the final product. Ammonia solution is often added to adjust the pH, promoting the formation of a stable gel. Upon heating the gel to a specific ignition temperature, a rapid and exothermic combustion reaction occurs, resulting in a voluminous, fine powder of samarium-substituted cobalt ferrite.

Research has demonstrated that the substitution of Fe³⁺ ions with Sm³⁺ ions in the cobalt ferrite lattice leads to changes in lattice parameters and crystallite size. The larger ionic radius of Sm³⁺ compared to Fe³⁺ can induce strain in the crystal lattice, affecting the magnetic anisotropy and coercivity of the material.

Table 1: Research Findings on Sol-Gel Auto-Combustion Synthesis of CoSmₓFe₂-ₓO₄

| Composition (x) | Synthesis Parameters | Key Findings | Reference |

|---|---|---|---|

| 0.00 - 0.10 | Metal nitrates and citric acid as precursors, pH adjusted with ammonia, followed by auto-combustion. | Successful formation of single-phase spinel structure. Samarium substitution influences lattice parameters and magnetic properties. | researchgate.net |

Synthesis of Samarium-Substituted Magnesium Ferrites (e.g., MgSmₓFe₂-ₓO₄)

Similar to cobalt ferrites, the properties of magnesium ferrite (MgFe₂O₄) can be tailored by substituting iron with samarium. The sol-gel auto-combustion process for MgSmₓFe₂-ₓO₄ follows a comparable route, utilizing magnesium nitrate, samarium nitrate, ferric nitrate, and citric acid. The chelation of the metal ions by citrate anions in the sol phase ensures a homogeneous mixture at the atomic level. The subsequent combustion of the dried gel is a rapid, self-sustaining reaction that produces a nanocrystalline powder.

Studies have shown that the incorporation of samarium into the magnesium ferrite structure can affect its crystallite size, lattice parameters, and magnetic behavior. The distribution of cations between the tetrahedral and octahedral sites of the spinel structure is influenced by the presence of the larger Sm³⁺ ions, which in turn alters the magnetic properties of the ferrite.

Table 2: Research Findings on Sol-Gel Auto-Combustion Synthesis of MgSmₓFe₂-ₓO₄

| Composition (x) | Synthesis Parameters | Key Findings | Reference |

|---|---|---|---|

| 0.0, 0.2, 0.4, 0.6, 0.8, 1.0 | Citrate precursor technology (citrate-nitrate auto-combustion strategy). | Formation of nanocrystalline, single-phase spinel ferrites. Lattice constants are consistent with the Mg/Zn ratio. | researchgate.net |

Synthesis of Samarium-Substituted Strontium and Nickel-Zinc (B8489154) Ferrites

The versatility of the sol-gel auto-combustion method extends to the synthesis of other complex ferrites, including samarium-substituted strontium ferrite (SrFe₁₂O₁₉) and nickel-zinc ferrite (Ni-ZnFe₂O₄). In these syntheses, the respective metal nitrates (strontium nitrate, nickel nitrate, zinc nitrate) are used along with samarium nitrate and ferric nitrate. Citric acid acts as the chelating agent and fuel, facilitating the formation of a homogeneous precursor gel. The auto-combustion of this gel leads to the formation of the desired ferrite powders with controlled stoichiometry and nanocrystalline structure. For instance, in the synthesis of Ni-Zn ferrites, the stoichiometric amounts of metal nitrates and citric acid are dissolved in deionized water, and the pH is adjusted to promote gelation. scirp.org The subsequent combustion yields the nanocrystalline ferrite powder. scirp.org

The substitution of samarium in these ferrites allows for the fine-tuning of their magnetic and electrical properties, making them suitable for a wide range of applications, from permanent magnets to high-frequency devices.

Table 3: Research Findings on Sol-Gel Auto-Combustion Synthesis of Samarium-Substituted Sr and Ni-Zn Ferrites

| Ferrite System | Synthesis Parameters | Key Findings | Reference |

|---|---|---|---|

| Ni₁₋ₓZnₓFe₂O₄ (x = 0, 0.2, 0.6, 0.8, 0.9, 1.0) | Auto-combustion process at 180°C using citric acid as a coordinating agent. | Successful synthesis of single-phase spinel structure. Lattice parameter and bulk density increase with zinc content. | scirp.org |

| SrFe₁₂₋ₓNiₓO₁₉ (x = 0 - 1) | Sol-gel auto-combustion route. | Formation of magnetoplumbite hexagonal structure. Nickel substitution influences crystal structure and magnetic properties. | researchgate.net |

Mechanistic Investigations of Citrate-Gel Auto-Combustion Reactions

The citrate-gel auto-combustion process is a complex interplay of chemical reactions. The mechanism can be broadly divided into three stages: gelation, dehydration, and combustion.

Gelation: In the initial stage, citric acid acts as a chelating agent, forming stable complexes with the metal cations (Sm³⁺, Fe³⁺, Co²⁺, Mg²⁺, etc.) present in the solution. sciforum.net This chelation prevents the selective precipitation of metal hydroxides upon pH adjustment, ensuring a homogeneous distribution of cations throughout the solution. As the solution is heated, polyesterification reactions occur between the carboxyl and hydroxyl groups of citric acid and the hydrated metal ions, leading to the formation of a cross-linked polymer network, or gel.

Dehydration: Further heating of the gel leads to the evaporation of water, resulting in a dried, amorphous solid. This stage is crucial for bringing the oxidant (nitrate ions) and the fuel (citrate ions) into close proximity.

Thermal Decomposition Routes of Samarium Citrate Gels and Precursors

Thermal decomposition is another important method that utilizes this compound precursors for the synthesis of complex oxides. In this method, a precursor containing a homogeneous mixture of metal citrates is heated in a controlled atmosphere to induce its decomposition and the formation of the desired oxide phase. Unlike the auto-combustion method, thermal decomposition is typically a slower process, allowing for greater control over the final product's morphology and crystallinity.

Pathways for the Formation of Samarium Ferrite Garnets (Sm₃Fe₅O₁₂)

Samarium iron garnet (Sm₃Fe₅O₁₂) is a material with significant technological applications due to its unique magnetic and magneto-optical properties. The synthesis of Sm₃Fe₅O₁₂ via the thermal decomposition of a samarium-iron citrate precursor offers a route to produce high-purity, single-phase garnet powders at relatively low temperatures.

The process begins with the preparation of a mixed-metal citrate solution, typically by dissolving samarium nitrate and ferric nitrate in water, followed by the addition of citric acid. The solution is then evaporated to form a precursor gel or amorphous powder. The thermal decomposition of this precursor is a multi-step process:

Dehydration and Decomposition of Organic Components: Upon initial heating, the precursor loses adsorbed and coordinated water molecules. As the temperature increases, the citrate complexes begin to decompose. This decomposition involves the breakdown of the organic citrate ligand, leading to the formation of intermediate carbonate or oxycarbonate species and the release of gaseous products like CO, CO₂, and H₂O.

Formation of Intermediate Oxides: The decomposition of the citrate complexes results in the formation of a highly reactive mixture of amorphous or poorly crystalline samarium and iron oxides. The intimate mixing of these oxides at the molecular level, inherited from the homogeneous precursor, is crucial for the subsequent garnet formation.

Nucleation and Growth of the Garnet Phase: At higher temperatures, the mixture of samarium and iron oxides reacts to form the stable samarium iron garnet phase. The nucleation of the Sm₃Fe₅O₁₂ phase is followed by crystal growth as the temperature is further increased or held at a specific calcination temperature. The use of citrate precursors generally allows for the formation of the garnet phase at lower temperatures compared to conventional solid-state reaction methods, which rely on the diffusion of ions between discrete oxide particles. The decomposition of mixed metal citrates is a key step in this process, leading to the formation of the final ferrite material. nih.gov

The precise decomposition pathway and the nature of the intermediate phases can be influenced by factors such as the heating rate, the atmosphere (air, inert, or reducing), and the specific stoichiometry of the samarium and iron in the precursor.

Controlled Synthesis of Nanocrystalline Samarium Oxide (Sm₂O₃)

The synthesis of nanocrystalline samarium oxide (Sm₂O₃) from this compound precursors is often achieved through thermal decomposition methods. The citrate precursor acts as a fuel and a complexing agent, which upon combustion or calcination, decomposes to yield fine, high-purity oxide nanoparticles. The process allows for excellent control over the stoichiometry and morphology of the final product.

The thermal decomposition of the this compound complex typically proceeds through several stages. Initially, dehydration occurs, followed by the decomposition of the citrate ligand. This decomposition process releases gases like CO₂ and H₂O, which helps in preventing the agglomeration of the forming oxide particles. The final stage involves the crystallization of amorphous samarium oxide into the desired crystalline phase, typically cubic or monoclinic Sm₂O₃, at elevated temperatures. The use of a citrate gel, formed by precursors like samarium nitrate and citric acid, ensures a homogeneous distribution of samarium ions, leading to the formation of uniform nanoparticles upon calcination. Various synthesis routes, including sol-gel and combustion methods, utilize this principle to produce Sm₂O₃ nanoparticles with average crystallite sizes in the nanometer range (e.g., around 5 nm). irjet.net

Characterization techniques such as X-ray Diffraction (XRD) are used to confirm the crystalline phase of the synthesized Sm₂O₃, while Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are employed to study the surface morphology and particle size. irjet.net

Formation of Samarium Oxide-Magnesium Oxide (Sm₂O₃-MgO) Nanocomposites

This compound is also instrumental in the synthesis of multi-component systems, such as samarium oxide-magnesium oxide (Sm₂O₃-MgO) nanocomposites. These materials are of interest for their potential catalytic and thermal stability properties. A common approach involves the preparation of a mixed-metal citrate gel containing both samarium and magnesium.

This precursor gel can be generated using spray pyrolysis under mild thermal conditions. researchgate.net The resulting amorphous metal carboxylate network within hollow sphere particles serves as an ideal precursor for the nanocomposite. Subsequent thermal treatment leads to the decomposition of the citrate complexes and the simultaneous crystallization of Sm₂O₃ and MgO phases. The intimate mixing of the metal ions in the initial gel precursor ensures a homogeneous distribution of the two oxide phases in the final nanocomposite material. researchgate.net

The thermal stability and decomposition behavior of these mixed-metal citrate gels are dependent on the Sm/Mg ratio. Pure samarium carboxylate gel exhibits significantly higher thermal stability compared to the pure magnesium counterpart. Consequently, the decomposition profile of the mixed samples varies with their composition. researchgate.net A key finding is that the presence of MgO can influence the grain growth of Sm₂O₃. Small quantities of MgO can slow down the kinetics of Sm₂O₃ grain growth, while higher concentrations are necessary to achieve a significant reduction in the final grain size at temperatures as high as 1000°C. researchgate.net

Kinetic Analysis of Decomposition, Crystallization, and Grain Growth in Samarium Carboxylate Systems

Understanding the kinetics of the thermal processes in samarium carboxylate systems is crucial for controlling the properties of the final oxide materials. Detailed investigations into the decomposition, crystallization, and grain growth behavior are often carried out under constant heating rate conditions using techniques like Thermogravimetric Analysis (TGA).

The thermal decomposition of citrate precursors is a complex process involving multiple steps. For instance, the decomposition of potassium citrate, a related carboxylate, proceeds through the formation of various organic salt intermediates via decarboxylation and dehydration, followed by a rapid main decomposition step. ua.es In samarium-magnesium citrate systems, the pure samarium carboxylate gel shows greater thermal stability than the magnesium-only gel. researchgate.net This difference in stability affects the decomposition kinetics of the mixed-precursor systems.

The crystallization of Sm₂O₃ from the amorphous decomposition product and its subsequent grain growth are also key kinetic processes. The presence of a second phase, like MgO, can significantly impact these kinetics. It has been demonstrated that MgO can impede the grain growth of Sm₂O₃, an effect that is dependent on the concentration of MgO. researchgate.net This allows for the synthesis of nanocomposites with controlled grain sizes, which is important for applications where high surface area or specific grain boundary characteristics are desired.

Aerosol-Based Synthesis Techniques from this compound Solutions

Aerosol-based methods, particularly spray pyrolysis, offer a continuous and scalable route for producing well-defined particles from precursor solutions. This compound solutions are well-suited for these techniques due to their ability to form homogeneous droplets that can be thermally converted into solid particles.

Spray Pyrolysis for Hollow Sphere Particle Generation

Spray pyrolysis of this compound-derived gels is an effective method for generating hollow sphere particles. researchgate.net In this process, a solution containing this compound is atomized into fine droplets, which are then carried by a gas stream through a heated reactor.

The formation mechanism of hollow spheres is generally attributed to the precipitation of the solute on the surface of the droplet as the solvent evaporates. researchgate.netresearchgate.net This rapid surface precipitation forms a solid or gel-like shell. As heating continues, the trapped solvent inside evaporates, creating a vapor pressure that pushes the shell outwards and prevents its collapse, resulting in a hollow interior. researchgate.net The subsequent decomposition of the this compound within the shell at higher temperatures leads to the formation of a hollow sphere of amorphous or nanocrystalline samarium oxide. Metal citrate gels of samarium have been specifically used as precursors to generate hollow sphere particles composed of amorphous metal carboxylate networks under mild thermal conditions. researchgate.net

Table 1: Parameters Influencing Hollow Sphere Formation in Spray Pyrolysis

| Parameter | Influence on Particle Morphology |

|---|---|

| Drying Rate | Rapid drying promotes surface precipitation, leading to hollow structures. researchgate.net |

| Precursor Type | Polymeric precursors (e.g., with citric acid and ethylene (B1197577) glycol) can form viscous gels that retard surface precipitation, leading to more filled particles. researchgate.net |

| Temperature | High temperatures can cause pressure surges inside the shell, potentially leading to ruptures or cracks. researchgate.net |

| Solute Concentration | Higher concentrations can influence the shell thickness and final particle density. nih.gov |

Influence of Precursor Solution Parameters on Particle Morphology

The morphology of particles produced via spray pyrolysis is highly sensitive to the parameters of the precursor solution. By carefully controlling these parameters, it is possible to tailor the size, shape, and internal structure of the resulting samarium-containing particles.

Key parameters include the concentration of the precursor, the type of solvent, and the presence of additives.

Concentration: In general, the final particle size is a function of the initial droplet size and the precursor concentration. Lower precursor concentrations tend to result in smaller particles. nih.govresearchgate.net High concentrations under rapid drying conditions can lead to the formation of hollow particles due to surface precipitation. researchgate.net

Additives: The addition of organic polymers or complexing agents like citric acid can significantly alter the drying characteristics of the droplets. For example, using a polymeric precursor solution with citric acid and ethylene glycol can lead to the formation of a viscous gel within the droplet. This "volume precipitation" process retards the rapid surface precipitation and promotes the formation of solid, spherical particles rather than hollow ones. researchgate.net Additives like diammonium hydrogen citrate can also be used to influence the nanostructure and increase the specific surface area of the final product. acs.org

Electrospinning of this compound-Polymer Composite Fibers

Electrospinning is a versatile fiber fabrication technique that uses an electric field to draw charged threads from a polymer solution or melt. mdpi.com By incorporating this compound into a suitable polymer solution, it is possible to produce composite nanofibers containing homogeneously dispersed samarium species.

The process involves preparing a viscous solution of this compound mixed with a polymer, such as polyvinyl alcohol (PVA). researchgate.net This solution is then loaded into a syringe and subjected to a high voltage, which causes a jet of the solution to be ejected towards a grounded collector. As the jet travels through the air, the solvent evaporates, leaving behind a solid composite fiber. The resulting as-spun fibers are typically amorphous. researchgate.net

Subsequent heat treatment (calcination) of these composite fibers is performed to remove the polymer matrix and to convert the this compound into samarium oxide. This process can yield continuous nanofibers of pure Sm₂O₃. For instance, calcining PVA/samarium citrate composite fibers at temperatures around 1000°C results in the complete decomposition of the organic components, leaving behind samaria nanofibers. researchgate.net The morphology and diameter of the final oxide fibers are influenced by various electrospinning parameters and the initial properties of the precursor solution.

Table 2: Key Parameters in Electrospinning of Composite Fibers

| Parameter Category | Specific Parameter | Influence on Fiber Morphology |

|---|---|---|

| Solution Properties | Polymer Concentration | Affects solution viscosity; can lead to bead formation if too low or prevent fiber formation if too high. msrjournal.com |

| Viscosity | Higher viscosity can lead to larger fiber diameters due to resistance to stretching. msrjournal.com | |

| Process Parameters | Applied Voltage | Higher voltage generally leads to smaller fiber diameters due to increased electrostatic stretching. msrjournal.com |

| Tip-to-Collector Distance | Affects the flight time for solvent evaporation and the strength of the electric field. researchgate.net | |

| Flow Rate | A higher flow rate can result in larger fiber diameters. msrjournal.com |

| Ambient Parameters | Temperature & Humidity | Affects solvent evaporation rate, which can influence fiber solidification and surface morphology. mdpi.com |

Fabrication of Samaria Nanofibers and Nanowires

The production of samaria (Sm₂O₃) nanofibers can be effectively achieved through the electrospinning of a solution containing this compound and a polymer, followed by a calcination process. researchgate.net In a typical procedure, a homogeneous, viscous solution of this compound is prepared in conjunction with a polymer such as polyvinyl alcohol (PVA). researchgate.net This solution is then subjected to a high voltage electric field in an electrospinning apparatus. The electrostatic forces overcome the surface tension of the solution, leading to the ejection of a fine jet that solidifies into nanofibers on a collector.

Subsequent calcination of these polymer-samarium citrate composite nanofibers at elevated temperatures, for instance at 1000 °C for 2 hours, results in the thermal decomposition of the organic components, including the citrate and PVA. researchgate.net This process yields cylindrical samaria nanofibers with diameters typically in the range of 200–500 nm and a high aspect ratio exceeding 1000. researchgate.net Thermogravimetric analysis can be used to confirm the complete decomposition of the organic materials, which generally occurs below 750 °C. researchgate.net The final calcined samaria nanofibers exhibit a reduction in diameter, approximately 43%, due to the loss of the organic matrix and subsequent shrinkage. researchgate.net

Impact of Polymer Concentration and Processing Variables on Fiber Characteristics

The characteristics of the resulting samaria nanofibers are significantly influenced by both the concentration of the polymer in the precursor solution and the operational parameters of the electrospinning process.

Polymer Concentration: The concentration of the polymer, such as PVA, directly affects the viscosity of the electrospinning solution. An increase in polymer concentration leads to a higher solution viscosity. mdpi.com This, in turn, results in the formation of nanofibers with a larger average diameter. researchgate.net For instance, studies using PVA have shown a clear trend of increasing fiber diameter with higher concentrations of the polymer. researchgate.netmdpi.com If the polymer concentration is too low, the entanglement of polymer chains is insufficient to stabilize the jet, which can lead to the formation of beads instead of continuous fibers. mdpi.com Conversely, an excessively high concentration can hinder the electrospinning process due to the high viscosity, making it difficult to eject the solution from the needle tip. mdpi.com

| Polymer (PVA) Concentration (by weight) | Resulting Average Fiber Diameter |

| 19% | Smaller Diameter |

| 23% | Medium Diameter |

| 25% | Larger Diameter |

Processing Variables: Key processing variables in electrospinning include the applied voltage, the flow rate of the solution, and the distance between the needle tip and the collector.

Applied Voltage: The applied voltage provides the electrostatic force necessary to draw the polymer solution into a jet. While the effect of voltage on fiber diameter can vary depending on other parameters, generally, increasing the voltage can lead to a greater stretching of the solution jet, potentially resulting in thinner fibers. researchgate.net However, some studies have found no clear correlation, suggesting its effect is intertwined with factors like the tip-to-collector distance. researchgate.netitu.edu.tr

Flow Rate: The flow rate of the polymer solution influences the volume of solution available for electrospinning. A lower flow rate generally allows for more complete solvent evaporation and can lead to the formation of smaller and more uniform nanofibers. mdpi.com Conversely, a high flow rate might result in the formation of beaded fibers or fibers with larger diameters due to incomplete stretching and solvent evaporation. nih.gov

Tip-to-Collector Distance: The distance between the spinneret and the collector affects the travel time of the electrospinning jet and the strength of the electric field. This distance needs to be optimized to allow for sufficient solvent evaporation before the fibers reach the collector.

Hydrothermal and Solvothermal Synthesis Employing Citrate as a Chelating Agent

In hydrothermal and solvothermal synthesis, citrate ions can act as effective chelating agents, playing a crucial role in controlling the nucleation and growth of crystals from solution. This control is paramount in determining the final morphology and properties of the synthesized materials.

Chelating Ligand-Mediated Control of Crystal Growth in Samarium Orthovanadate (SmVO₄) Synthesis

The synthesis of samarium orthovanadate (SmVO₄) with specific morphologies can be achieved through hydrothermal methods where a chelating agent, such as citrate, is employed. scispace.com Chelating agents like ethylenediaminetetraacetic acid (EDTA) have been demonstrated to be effective in controlling the morphology of SmVO₄ nanocrystals, and similar principles apply to the use of citrate. scispace.comnih.gov

The citrate ions coordinate with samarium ions (Sm³⁺) in the solution, forming stable complexes. This complexation slows down the rate of reaction between the samarium and vanadate (B1173111) ions, thereby controlling the nucleation and subsequent crystal growth process. By modulating the availability of free Sm³⁺ ions, the chelating agent influences the size, shape, and aggregation of the resulting SmVO₄ nanocrystals. This controlled growth mechanism can lead to the formation of intricate structures, such as chrysanthemum-shaped nanorods, as has been observed with the use of EDTA. scispace.com

Role of Solution pH and Reaction Temperature in Morphological Evolution

The morphology of the synthesized samarium orthovanadate is highly sensitive to the pH of the reaction solution and the hydrothermal reaction temperature. scispace.com

Solution pH: The pH of the precursor solution plays a critical role in determining the final shape of the SmVO₄ nanocrystals. researchgate.net Altering the pH affects the degree of protonation of the citrate chelating agent, which in turn influences its coordination with samarium ions. Furthermore, the pH can affect the species of vanadate present in the solution. For instance, in a similar system using EDTA, dumbbell-shaped structures were observed at a lower pH, while higher pH values (above 8) favored the formation of chrysanthemum-shaped structures composed of dense nanorods. scispace.com This demonstrates that pH is a key parameter for tuning the morphology of the final product. researchgate.net

| pH Level | Observed Morphology of SmVO₄ (with EDTA chelator) |

| Lower pH | Dumbbell-shaped structures |

| Higher pH (>8) | Chrysanthemum-shaped structures |

Reaction Temperature: The reaction temperature during hydrothermal synthesis influences the kinetics of crystal growth and can lead to different morphologies. mdpi.comresearchgate.net Higher temperatures generally increase the reaction rate and can promote the growth of larger crystals or different crystal habits. In the synthesis of SmVO₄, temperature is a crucial parameter that, in conjunction with the chelating agent and pH, dictates the final morphology of the nanocrystals. scispace.com

Metathetical Reactions for Samarium(II) Citrate and Related Compounds

In a typical salt metathesis reaction for the synthesis of a samarium(II) compound, a soluble samarium(II) precursor, such as samarium(II) iodide (SmI₂), is reacted with a salt of the desired ligand. researchgate.net For the synthesis of samarium(II) citrate, a plausible metathetical reaction would involve the reaction of samarium(II) iodide with a soluble citrate salt, such as sodium citrate or potassium citrate, in a suitable solvent.

The driving force for this reaction is often the precipitation of a less soluble inorganic salt, in this case, sodium iodide (NaI) or potassium iodide (KI), from the reaction mixture, which shifts the equilibrium towards the formation of the desired samarium(II) citrate product. The reaction can be represented as follows:

SmI₂(sol) + 2 Na₃C₆H₅O₇(sol) → Sm(C₆H₅O₇)₂(s) + 6 NaI(sol)

The choice of solvent is crucial to ensure the solubility of the reactants and the precipitation of the inorganic byproduct. Tetrahydrofuran (THF) is a common solvent for reactions involving samarium(II) iodide. rsc.orggu.se The successful isolation of the samarium(II) citrate would depend on its solubility in the chosen solvent system. This general approach has been successfully employed for the synthesis of various other divalent samarium complexes with different ligands. researchgate.net

Structural and Morphological Characterization of Samarium Citrate Derived Materials

Electron Microscopy Studies (SEM, TEM, HRTEM)

Nanocomposite Architecture and Interface Elucidation

The interface between the samarium-based nanoparticles and the matrix is crucial for the material's functionality. researchgate.netnih.govnih.gov In samarium-silica nanocomposites (Sm-SiO₂ NCs), for instance, annealing protocols are optimized to enhance the connectivity between the samarium species and the silica (B1680970) matrix. idk.org.rsresearchgate.net This improved interface leads to better crystallinity and enhanced luminescence intensity. idk.org.rsresearchgate.net The interface in nanocomposite cathodes for applications like proton-conducting solid oxide fuel cells is particularly significant, as it can dramatically enhance catalytic activity. nih.gov

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for understanding the chemical bonding, elemental composition, and local atomic environment within samarium citrate (B86180) and its derived materials.

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Modes and Chemical Bonding

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups and characterizing the chemical bonds present in samarium citrate-derived materials. mdpi.com The resulting absorption spectrum acts as a molecular fingerprint. mdpi.com In materials synthesized using the citrate method, FTIR spectra can confirm the presence of citrate complexes and their subsequent decomposition upon heat treatment. biointerfaceresearch.comresearchgate.net

For instance, in the synthesis of samarium-doped ferrites via a citrate-gel auto-combustion method, FTIR analysis confirms the formation of the spinel structure by identifying the characteristic absorption bands in the 400-600 cm⁻¹ range. biointerfaceresearch.com Similarly, in samarium-doped zinc aluminate (ZnAl₂O₄) phosphors prepared by a citrate sol-gel method, FTIR confirms the vibrational peaks of relevant functional groups. researchgate.net The spectra can reveal the stretching and bending vibrations of metal-oxygen bonds, which are crucial for understanding the material's structure. analis.com.myresearchgate.net For example, in samarium-doped bismuth oxide (Bi₂O₃), IR bands corresponding to Bi-O units with different bond lengths can be identified. researchgate.net

The table below summarizes typical FTIR absorption bands observed in materials synthesized using a citrate route, which may be relevant to the analysis of this compound precursors.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3400 | O-H stretching vibrations of adsorbed water | mdpi.com |

| ~1630 | C=O stretching of carboxylate groups | mdpi.com |

| ~1400 | C-O symmetric stretching of carboxylate groups | researchgate.net |

| 400-600 | Metal-Oxygen stretching vibrations | biointerfaceresearch.com |

Raman Spectroscopy for Phonon Modes and Local Structural Information

Raman spectroscopy provides complementary information to FTIR, offering insights into the vibrational modes of a material, which are related to its phonon modes and local structure. psu.eduspectroscopyonline.com It is particularly sensitive to the crystalline structure and can be used to identify different phases and assess the degree of disorder. psu.eduelsevier.es

In the study of samarium-doped lead titanate (PST) systems, Raman spectra reveal that the phonon modes are sensitive to the samarium content, indicating changes in the tetragonality of the material. psu.edu The broadening of Raman modes with increasing temperature can signify structural phase transitions. psu.edu For samarium-doped ceria, Raman spectroscopy is used to confirm the formation of a solid solution and the presence of oxygen vacancies, which are crucial for ionic conductivity. elsevier.essemanticscholar.org The main Raman active mode for the fluorite structure of ceria, the F₂g mode, shifts to lower frequencies and broadens upon doping with samarium, which is a direct indication of the incorporation of samarium into the ceria lattice and the creation of oxygen vacancies. semanticscholar.org

In samarium-activated La₂Hf₂O₇ nanoparticles, Raman spectra confirm the ideal pyrochlore (B1171951) structure with six well-defined vibrational peaks. acs.org The positions of these peaks are associated with specific metal-oxygen bond vibrations and the bending of O-Hf-O bonds. acs.org

The following table presents typical Raman shifts observed in samarium-containing oxide materials.

| Material System | Raman Shift (cm⁻¹) | Assignment | Reference |

| Samarium-doped Lead Titanate | Varies with Sm content | Phonon modes of the PbTiO₃ phase | psu.edu |

| Samarium-doped Ceria | ~460 (shifts with doping) | F₂g mode of the fluorite structure | semanticscholar.org |

| La₂(Hf,Sm)₂O₇ | 306, 320, 397, 498, 519, 615 | F₂g, E₉, F₂g, A₁g, F₂g, F₂g modes | acs.org |

| Samarium Oxide (Sm₂O₃) | ~325, 418, 453 | Vibrational modes of Sm₂O₃ | researchgate.net |

Mössbauer Spectroscopy for Local Atomic Environment and Magnetic Ordering

Mössbauer spectroscopy is a highly sensitive technique for probing the local atomic environment, particularly for certain isotopes like ⁵⁷Fe. wikipedia.org While not directly probing samarium, it is invaluable for studying samarium-containing materials where iron is also present, such as samarium-doped ferrites. researchgate.netresearchgate.netcore.ac.uk The technique can provide detailed information about the oxidation state (valence) of the iron ions, the magnetic fields at the nucleus (hyperfine field), and the symmetry of the local environment. wikipedia.orgcarleton.edu

In the investigation of samarium-doped cobalt ferrite (B1171679) nanoparticles (CoSmₓFe₂₋ₓO₄), room-temperature Mössbauer spectra typically show two sextets, corresponding to the tetrahedral and octahedral sites occupied by the iron ions in the spinel structure. researchgate.net The values of the isomer shift can confirm that all iron ions are in the Fe³⁺ state. researchgate.net The hyperfine magnetic field is often found to decrease with increasing samarium doping. researchgate.net This technique is also instrumental in studying magnetic ordering phenomena, such as the transition from a paramagnetic to a ferromagnetic state. arxiv.org Anomalies in the temperature dependence of Mössbauer parameters can indicate magnetic ordering temperatures. arxiv.org

The table below outlines key parameters obtained from Mössbauer spectroscopy and their significance in the context of samarium-iron-containing materials.

| Mössbauer Parameter | Information Provided | Example Application |

| Isomer Shift (δ) | Oxidation state and chemical environment of the probe nucleus (e.g., Fe³⁺ vs. Fe²⁺). | Determining the valence state of iron in samarium-doped ferrites. researchgate.net |

| Quadrupole Splitting (ΔE₋) | Local symmetry of the nucleus. Non-zero values indicate a non-cubic environment. | Probing distortions in the crystal lattice around the iron ions. |

| Hyperfine Magnetic Field (Bₕf) | Magnitude of the internal magnetic field at the nucleus, related to the magnetic ordering of the material. | Studying the effect of samarium doping on the magnetic properties of ferrites. researchgate.net |

X-ray Photoelectron Spectroscopy (XPS) and Energy Dispersive X-ray Spectroscopy (EDS/EDX) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) and Energy Dispersive X-ray Spectroscopy (EDS or EDX) are fundamental techniques for determining the elemental composition of materials. unimi.itjeol.comnih.gov XPS provides additional, crucial information about the chemical state and oxidation states of the elements present on the material's surface (typically the top 1-10 nm). unimi.itenergy.gov EDS, often coupled with scanning electron microscopy (SEM), provides bulk elemental composition. nih.govnust.edu.pk

XPS analysis of samarium-containing materials involves the examination of the core level spectra of the constituent elements. For samarium, the Sm 3d spectrum is analyzed. The binding energies of the Sm 3d peaks can indicate the oxidation state, typically Sm³⁺. researchgate.netrsc.org In some cases, the presence of Sm²⁺ has also been reported. researchgate.net The O 1s spectrum is also important, as it can be deconvoluted to distinguish between lattice oxygen, surface hydroxyl groups, and adsorbed water. researchgate.netmdpi.com In studies of samarium-doped catalysts, XPS is used to quantify the surface concentrations of different oxidation states of other elements, such as Mn²⁺, Mn³⁺, and Mn⁴⁺, which is critical for understanding catalytic activity. mdpi.com

EDS is widely used to confirm the elemental composition of synthesized materials and to ensure that the dopant (samarium) has been incorporated into the host matrix in the desired ratio. nust.edu.pknottingham.ac.ukaip.org It provides a semi-quantitative analysis of the elements present. nih.gov

The following table summarizes the capabilities of XPS and EDS in the characterization of this compound-derived materials.

| Technique | Information Provided | Typical Application |

| XPS | Surface elemental composition, empirical formula, chemical and electronic states of elements. unimi.it | Determining the oxidation state of samarium (e.g., Sm³⁺) and other elements on the surface of a catalyst or nanocomposite. researchgate.netrsc.orgmdpi.com |

| EDS/EDX | Bulk elemental composition and elemental mapping. jeol.comnih.gov | Confirming the presence and quantifying the amount of samarium dopant in a host material like ceria or a ferrite. nust.edu.pknottingham.ac.ukaip.org |

Advanced Properties of Materials Synthesized Via Samarium Citrate Routes

Electrical and Dielectric Properties

The incorporation of samarium via citrate-based synthesis has a profound impact on the electrical and dielectric characteristics of materials. These changes are critical for applications in electronic components and energy storage devices.

Frequency-Dependent Dielectric Constant (εʹ, εʺ), Dielectric Loss (Tanδ), and AC Conductivity Investigations

The dielectric properties of materials are crucial for their application in capacitors and other electronic components. In samarium-doped materials, the real part of the dielectric constant (εʹ) and the imaginary part (εʺ), along with the dielectric loss (tanδ), show significant frequency dependence.

In samarium-doped PZT-type ceramics, an increase in the samarium content leads to higher permittivity values at room temperature. mdpi.com For instance, at 1 kHz, the permittivity can increase from 1025 in undoped material to 1365 in a samarium-doped sample. mdpi.com These materials also exhibit low dielectric loss values at room temperature, typically in the range of 0.004–0.011. mdpi.com The dielectric constant in these materials generally decreases with increasing frequency. At lower temperatures, the dielectric constant decreases gradually, but as it approaches the Curie temperature, it increases abruptly before decreasing again, indicating a phase transition from a ferroelectric to a paraelectric state. researchgate.net

The AC conductivity in samarium-doped materials often follows Jonscher's power law. The behavior of the frequency exponent 'n' in this law suggests that the conduction mechanism is often assisted by a small polaron hopping mechanism. tandfonline.com In some cases, the AC conductivity analysis indicates that the correlated barrier hopping (CBH) model is a suitable description of the dominant conduction mechanism. sapub.org

Table 1: Dielectric Properties of Samarium-Doped PZT-Type Ceramics at Room Temperature

| Dopant Concentration | Permittivity (ε) at 1 kHz | Dielectric Loss (tanδ) |

| Undoped | 1025 | 0.011 |

| Sm-doped (P-Sm8) | 1040 | 0.009 |

| Sm-doped (P-Sm10) | 1267 | 0.006 |

| Sm-doped (P-Sm12) | 1365 | 0.004 |

Note: Data sourced from reference mdpi.com.

Impedance Spectroscopy for Conduction Mechanism Elucidation

The analysis of impedance data can elucidate the conduction mechanism. For example, in some samarium-doped ceramics, the comparison between the normalized plots of the imaginary part of impedance (Z˝) and the imaginary part of the electric modulus (M˝) versus frequency indicates the localized motion of charge carriers. tandfonline.com The Maxwell-Wagner model often fits well in the low-frequency region, and the AC conductivity can be described by Jonscher's Power law. tandfonline.com The variation in the exponent 'n' from this law can suggest that the conduction mechanism conforms to the small polaron hopping model. tandfonline.com In other systems, such as samarium-doped selenium films, analysis of the admittance and the frequency exponent 'n' points towards a correlated barrier hopping (CBH) mechanism. sapub.org

Enhanced Ionic Mobility and Charge Carrier Generation in Samarium-Doped Oxide Hosts

Doping oxide hosts with samarium can significantly enhance ionic mobility and the generation of charge carriers. Samarium's ability to stabilize oxygen vacancies is a key factor in this enhancement. materialsfutures.org When samarium ions (Sm³⁺) substitute for host cations with a higher valence state, such as Ce⁴⁺ in ceria, oxygen vacancies are created to maintain charge neutrality. materialsfutures.orgresearchgate.net These oxygen vacancies are critical for oxygen-ion transport, which is the basis for the high ionic conductivity observed in materials like samarium-doped ceria (SDC). materialsfutures.orgnih.gov

The introduction of samarium can also lead to a more interconnected and fibrous morphology in the host material, which can be beneficial for ionic conductivity by providing channels for easier ion transport. materialsfutures.org Furthermore, the presence of multiple oxidation states of the constituent elements (e.g., Sm³⁺, Cu²⁺, and Ce⁴⁺ in co-doped ceria) can facilitate electron hopping, thereby improving charge transport. materialsfutures.org Research has shown that co-doping SDC with elements like zirconium can further stabilize the cubic fluorite structure and promote the formation of oxygen vacancies, leading to enhanced ionic conductivity. researchgate.net In some cases, doping with transition metal oxides like Fe₂O₃ has been shown to improve the ionic conductivity of SDC interlayers in solid oxide electrolysis cells. nih.gov

Magnetic Properties

The magnetic behavior of materials can be tailored by introducing samarium through citrate-based synthesis methods. This doping affects key magnetic parameters such as saturation magnetization, coercivity, and the Curie temperature.

Saturation Magnetization and Coercivity Dependence on Samarium Doping Concentration

The saturation magnetization (Ms) and coercivity (Hc) of magnetic materials are strongly influenced by samarium doping. In many ferrite (B1171679) systems, the substitution of iron ions with samarium ions leads to a decrease in saturation magnetization. clausiuspress.comworldscientific.comtandfonline.com This reduction is often attributed to the weaker magnetic moment of samarium compared to iron and the disruption of the strong magnetic exchange interactions within the ferrite lattice. aip.orguaic.ro

Conversely, the effect on coercivity can be more complex. In some samarium-doped lithium-nickel ferrites and strontium ferrites, coercivity increases with increasing samarium content. worldscientific.comtandfonline.com However, in other systems like samarium-substituted CoFe₂O₄ prepared by a citrate (B86180) precursor method, both saturation magnetization and coercivity were found to decrease. tandfonline.com In samarium-doped Cu-Co ferrites, the coercivity shows no significant change for low doping concentrations but increases abruptly at higher concentrations. clausiuspress.com The variation in coercivity is often linked to changes in magnetocrystalline anisotropy and microstructure, such as a reduction in particle size. aip.org

Table 2: Magnetic Properties of Samarium-Doped Cobalt Ferrites

| Samarium Content (x) | Saturation Magnetization (Ms) (emu/g) | Coercivity (Hc) (Oe) |

| 0.00 | Decreasing trend | No significant change (for x≤0.03) |

| 0.03 | Decreasing trend | No significant change |

| 0.05 | Decreasing trend | 1128.9 |

Note: Data is qualitative for Ms and specific for Hc at x=0.05, based on reference clausiuspress.com.

Curie Temperature (Tc) Variation and Magnetic Domain State Transitions

The Curie temperature (Tc), the temperature at which a material loses its permanent magnetic properties, is also affected by samarium doping. In general, the introduction of samarium into a magnetic lattice tends to decrease the Curie temperature. uaic.roworldscientific.com This decrease is attributed to the weakening of the exchange interactions between magnetic ions. uaic.ro For instance, in samarium-substituted cobalt ferrites, the decrease in Tc is linked to the reduction of exchange interactions among tetrahedral or octahedral ions due to the presence of samarium. uaic.ro

Samarium doping can also influence magnetic phase transitions. In some manganites, increasing the samarium concentration leads to a systematic decrease in magnetization and Tc, and can even change the nature of the magnetic phase transition from first-order to second-order. aip.org The modification of the magnetic domain state is a consequence of the altered magnetic anisotropy and exchange interactions brought about by the samarium dopant. aip.org

Ferrimagnetic and Superparamagnetic Behavior Analysis

Materials synthesized using samarium citrate precursors, particularly nanoparticles, exhibit distinct magnetic behaviors such as ferrimagnetism and superparamagnetism. Ferrimagnetism arises from the antiparallel alignment of magnetic moments of unequal magnitude, resulting in a net spontaneous magnetization. mdpi.com In contrast, superparamagnetism is a size-dependent phenomenon observed in small ferromagnetic or ferrimagnetic nanoparticles, typically below 20-50 nm. mdpi.combatterypowertips.com In a superparamagnetic state, the nanoparticles are single-domain, and their magnetic moments fluctuate randomly under thermal energy. When an external magnetic field is applied, they align and exhibit strong magnetic susceptibility, but they lose all magnetization once the field is removed, showing no hysteresis. mdpi.combatterypowertips.com

The citrate precursor method is a common technique for synthesizing samarium ferrite (SmFeO₃) particles and other doped ferrites. For instance, nickel ferrite nanopowders synthesized via a citrate method have demonstrated superparamagnetic behavior. researchgate.net Similarly, samarium-substituted cadmium zinc ferrite nanoparticles (Cd₀.₅Zn₀.₅SmₓFe₂₋ₓO₄) have been shown to be superparamagnetic. dntb.gov.ua Studies on samarium-substituted spinel ferrites also observe both superparamagnetic behavior at room temperature (300 K) and ferrimagnetic states at lower temperatures (10 K). researchgate.net The transition between these states is primarily dependent on particle size and temperature.

The magnetic properties of these materials are highly influenced by the synthesis conditions and the degree of samarium substitution. For example, the saturation magnetization (Ms) in magnesium ferrite nanoparticles was found to be dependent on particle size and crystallinity, which are controlled by the synthesis process. researchgate.net

Table 1: Magnetic Behavior of Samarium-Doped Ferrites

| Material System | Synthesis Note | Magnetic Behavior | Key Findings | Citation |

|---|---|---|---|---|

| Nickel Ferrite | Citrate Method | Superparamagnetic | Nanopowders exhibit superparamagnetism due to small particle size. | researchgate.net |

| Cd₀.₅Zn₀.₅SmₓFe₂₋ₓO₄ | Co-precipitation | Superparamagnetic | Magnetic properties studied with a vibrating sample magnetometer (VSM) indicated superparamagnetic behavior. | dntb.gov.ua |

| Samarium-Substituted Spinel Ferrites | Not specified | Ferrimagnetic & Superparamagnetic | Samples exhibit superparamagnetism at 300 K and ferrimagnetism at 10 K. | researchgate.net |

Magnetocrystalline Anisotropy and Exchange Coupling Effects

Magnetocrystalline anisotropy is an intrinsic property of magnetic materials that dictates the preferential direction for magnetization within the crystal lattice. iastate.edu This property is crucial for applications such as permanent magnets. researchgate.net The introduction of rare-earth elements like samarium into ferrite structures can significantly influence this anisotropy. researchgate.net Samarium is particularly effective because the large spin-orbit coupling (SOC) in its 4f-states can drastically alter the magnetocrystalline anisotropy. researchgate.net In SmCo₅, for example, the crystal-field interaction of the Sm³⁺ ion is the primary source of its high anisotropy. aps.org

In samarium-substituted M-type hexaferrites, an increase in coercivity (Hc) is often attributed to the large magnetocrystalline anisotropy. researchgate.net The substitution of Fe³⁺ with Sm³⁺ can introduce local strain and disorder, which in turn modifies the electronic state distribution and the magnetic interactions between ions. researchgate.net The anisotropy constant (K₁) can be determined using models like the Law of Approach to Saturation (LAS). researchgate.net

The substitution of samarium can also affect the exchange coupling interactions within the material. These interactions, which dictate the alignment of neighboring magnetic moments, can be dislocated by the spin canting and magnetic dilution resulting from the substitution of iron ions with samarium ions. researchgate.net This can lead to a decrease in saturation magnetization and remanence. researchgate.net The use of citrate precursor techniques has been noted in synthesizing materials where such exchange coupling effects are studied. researchgate.net

Table 2: Anisotropy in Samarium-Containing Magnetic Materials

| Material System | Key Property | Observation | Citation |

|---|---|---|---|

| Sm-Substituted Hexaferrites | Coercivity (Hc) | Improvement in Hc is attributed to large magnetocrystalline anisotropy. | researchgate.net |

| SmCo₅ | Magnetocrystalline Anisotropy | High anisotropy is due to the crystal-field interaction of the Sm³⁺ ion. | aps.org |

| Ba-Co Hexaferrite | Anisotropy Constant (K₁) | Can be determined using the Law of Approach to Saturation (LAS). | researchgate.net |

Thermoelectric Properties

Seebeck Coefficient Analysis and N-type Semiconducting Characteristics

The Seebeck coefficient (S) is a measure of the magnitude of an induced thermoelectric voltage in response to a temperature difference across a material. Its sign indicates the dominant charge carrier type; a negative coefficient signifies that electrons are the majority carriers, characteristic of an n-type semiconductor. rsc.orgchinesechemsoc.org Materials synthesized via citrate-gel auto-combustion, such as samarium-substituted cobalt ferrite nanoparticles (CoSmₓFe₂₋ₓO₄), have been shown to exhibit n-type semiconducting behavior based on Seebeck coefficient measurements. researchgate.net

In many oxide systems, doping with samarium influences the Seebeck coefficient. For instance, in Ca₃₋ₓSmₓCo₄O₉₊δ polycrystalline samples, the substitution of calcium with samarium leads to an increase in the Seebeck coefficient, which is attributed to a decrease in carrier concentration. researchgate.net Similarly, in perovskite-type Ca₀.₉₈Er₀.₀₂MnO₃ ceramics, samarium co-doping resulted in negative Seebeck coefficients across a wide temperature range (300 K to 1000 K), confirming n-type behavior. rsc.orgrsc.org However, in this dual-doped system, the introduction of the second element (samarium) increased the electron concentration, which in turn caused the absolute value of the Seebeck coefficient to decrease compared to the single-doped sample. rsc.org

The relationship between the Seebeck coefficient and carrier concentration is fundamental. For n-type semiconductors, a lower doping level can shift the Fermi level down, increasing the difference between the Fermi level and the mean energy of electrons in the conduction band, which leads to a higher absolute Seebeck coefficient. chinesechemsoc.org Heavily doped semiconductors and even semimetals with high band asymmetry can exhibit large Seebeck coefficients, making them suitable for thermoelectric applications. aps.org

Table 3: Seebeck Coefficient in Samarium-Doped Systems

| Material System | Synthesis Method | Seebeck Coefficient (S) | Carrier Type | Key Findings | Citation |

|---|---|---|---|---|---|

| CoSmₓFe₂₋ₓO₄ | Citrate-gel auto combustion | Negative | n-type | The variation of S with temperature confirms n-type semiconducting nature. | researchgate.net |

| Ca₀.₉₆Er₀.₀₂Sm₀.₀₂MnO₃ | Sol-gel | Negative | n-type | The absolute value of S is lower than the single-doped sample due to increased electron concentration. | rsc.orgrsc.org |

| Ca₃₋ₓSmₓCo₄O₉₊δ | Sol-gel | Positive (p-type) | p-type | Substitution of Sm for Ca increases the Seebeck coefficient. | researchgate.netjim.org.cn |

Identification of Thermoelectric Transition Temperatures in Samarium-Doped Systems

Thermoelectric power studies as a function of temperature are used to identify transition temperatures in materials. researchgate.net In samarium-substituted cobalt ferrites (CoSmₓFe₂₋ₓO₄) prepared by the citrate-gel method, such measurements have successfully identified these transition points. researchgate.net

Another relevant phenomenon is the saturation of the Seebeck coefficient at high temperatures. In samarium-doped Ca₀.₉₆Er₀.₀₂MnO₃ systems, the Seebeck coefficient was observed to saturate at around 750 K. rsc.org This saturation temperature is proportional to the width of the narrow conducting band near the Fermi energy. When the thermal energy (kₙT) becomes larger than the band width, the Seebeck coefficient becomes temperature-independent. rsc.org The saturation temperature for the dual-doped samples (around 750 K) was lower than that of the single-doped sample (around 900 K), indicating changes in the electronic band structure upon co-doping. rsc.org

Optical and Luminescence Properties

Photoluminescence (PL) Emission and Excitation Spectroscopy of Samarium-Activated Materials

Samarium-activated materials synthesized via citrate or similar sol-gel routes often exhibit strong photoluminescence (PL), making them suitable for applications like white light-emitting diodes (W-LEDs). The luminescence arises from the 4f electron transitions within the Sm³⁺ ions. researchgate.net

When incorporated into a host lattice like BaAl₂O₄, SrAlBO₄, or LaAlO₃, Sm³⁺ ions, upon excitation, show characteristic emission peaks in the yellow, orange, and red regions of the visible spectrum. researchgate.netchimicatechnoacta.ru For BaAl₂O₄:Sm³⁺ phosphors synthesized by a combustion method, excitation at 403 nm results in emissions at 565 nm (yellow), 603 nm (orange), and 650 nm (red). researchgate.net These correspond to the ⁴G₅/₂ → ⁶Hⱼ (J = 5/2, 7/2, 9/2) transitions of the Sm³⁺ ion. researchgate.net Specifically, the transition ⁴G₅/₂ → ⁶H₇/₂ is responsible for the orange emission, while ⁴G₅/₂ → ⁶H₉/₂ produces red emission. researchgate.net

Table 4: Photoluminescence Properties of Samarium-Activated Materials

| Host Material | Synthesis Method | Excitation Wavelength (nm) | Emission Peaks (nm) and Transitions | Application | Citation |

|---|---|---|---|---|---|

| BaAl₂O₄ | Combustion / Citrate sol-gel | 403 | 565 (⁴G₅/₂ → ⁶H₅/₂), 603 (⁴G₅/₂ → ⁶H₇/₂), 650 (⁴G₅/₂ → ⁶H₉/₂) | White LEDs | researchgate.net |

| SrAlBO₄ | Combustion | 403 | 562 (yellow), 598 (orange), 644 (red) | Not specified | researchgate.net |

| TiO₂ | Sol-gel | Host-mediated | ~570, 610 (⁴G₅/₂ → ⁶H₇/₂), 660 (⁴G₅/₂ → ⁶H₉/₂) | White LEDs, Lasers | researchgate.net |

| ZnAl₁₂O₁₉ | Combustion | 405 | 615 (red) | Lighting and Displays | ijsrst.com |

| La₂Hf₂O₇ | Not specified | 405 | 605 (⁴G₅/₂ → ⁶H₇/₂), 653 (⁴G₅/₂ → ⁶H₉/₂) | Solid-state phosphor | acs.org |

Luminescence Lifetime and Quantum Yield Investigations

The efficiency of materials synthesized via this compound routes is significantly determined by their luminescence lifetime and quantum yield. These parameters are crucial for applications in fields like solid-state lighting and medical imaging. acs.org

The luminescence lifetime refers to the average time an electron spends in an excited state before returning to the ground state via photon emission. Longer lifetimes are often desirable as they can indicate a lower probability of non-radiative decay processes. For instance, in samarium-doped materials, the lifetime of the excited state can be influenced by the host material and the concentration of samarium ions. science.gov Detailed investigations into the decay behavior of both host-sensitized and directly excited emissions of samarium ions allow for the calculation of average lifetime values. researchgate.net In some cases, the decay curves are fitted to a single-exponential function, indicating a uniform environment for the emitting ions. acs.org However, bi-exponential decay behavior has also been observed, suggesting the presence of Sm³⁺ ions in at least two different local environments within the host lattice. acs.org For example, studies on Sm(III) in various LiCl solutions have reported lifetimes of 2.70, 2.87, and 3.06 µs in 3, 6, and 12 M LiCl solutions, respectively, with a minimal change indicating little variation in the inner-sphere water molecules surrounding the cations. nih.gov

The photoluminescence quantum yield (PLQY) is a measure of the efficiency of the photoluminescence process, defined as the ratio of photons emitted to photons absorbed. High quantum yields are indicative of efficient luminescent materials. acs.org The citrate gel method is a known route to synthesize materials with notable quantum yields. science.gov For example, heteroleptic samarium complexes have demonstrated high quantum yields, suggesting that the ligands effectively act as antennas to transfer energy to the Sm³⁺ ion. rsc.org The PLQY can be influenced by factors such as the host material, the concentration of the dopant, and the presence of defects. acs.orgscience.gov

Interactive Table: Luminescence Properties of Samarium-Doped Materials

| Material | Excitation Wavelength (nm) | Emission Wavelength (nm) | Lifetime (µs) | Quantum Yield (%) | Synthesis Method |

| Sm(III) in 3M LiCl | - | - | 2.70 ± 0.05 | - | Solution |

| Sm(III) in 6M LiCl | - | - | 2.87 ± 0.05 | - | Solution |

| Sm(III) in 12M LiCl | - | - | 3.06 ± 0.05 | - | Solution |

| Eu³⁺-doped ZnMoO₄ | 392 | 618 | 401 | - | Microwave-assisted |

| LHOS NPs | 405 | 605, 653 | - | - | Molten salt synthesis |

Concentration Quenching Mechanisms and Optimization of Luminescence Efficiency

The primary mechanism responsible for concentration quenching in many samarium-doped materials is the non-radiative energy transfer between adjacent Sm³⁺ ions. acs.org This can occur through several types of interactions, with dipole-dipole interactions being frequently identified as the dominant cause. researchgate.netresearchgate.net This type of interaction is distance-dependent, and as the concentration of Sm³⁺ ions increases, the average distance between them decreases, enhancing the probability of energy transfer to quenching sites. acs.org

The critical distance (Rc) for energy transfer, which is the distance at which the probability of energy transfer equals the probability of radiative decay, can be calculated to understand the quenching mechanism. A calculated critical distance significantly larger than the typical distance for exchange interaction (around 5 Å) suggests that multipolar interaction is the primary quenching mechanism. acs.org For instance, in La₂Hf₂O₇:Sm³⁺ nanoparticles, the critical distance was calculated to be 30.9 Å, indicating that nonradiative energy transfer occurs when Sm³⁺ ions are closer than this distance, leading to luminescence quenching. acs.org

Optimization of luminescence efficiency involves finding the ideal doping concentration that maximizes emission intensity before concentration quenching becomes significant. This optimal concentration varies depending on the host material. For example, in α-Na₃Y₁₋ₓSmₓ(VO₄)₂, the optimal doping concentration of Sm³⁺ was found to be approximately 2 mol%. researchgate.net In another system, La₁․₉₈Sm₀․₀₂ (MoO₄)₃ nanophosphors showed maximum emission intensity at a 2 mol% samarium concentration. researchgate.net For La₂Hf₂O₇ nanoparticles doped with samarium, the quenching concentration was determined to be 2.5 mol%. acs.orgnih.gov In contrast, Ca₂KZn₂(VO₄)₃:Sm³⁺ phosphors exhibited an optimal doping concentration of 3%. researchgate.net

Beyond optimizing the dopant concentration, other strategies can be employed to enhance luminescence efficiency. These include co-doping with sensitizer (B1316253) ions to improve energy absorption and transfer to the Sm³⁺ activator ions. usn.no Additionally, controlling the synthesis conditions to minimize defects and ensure a uniform distribution of dopant ions within the host lattice is crucial for reducing non-radiative recombination pathways. acs.org

Radioluminescence Performance Evaluation

Radioluminescence (RL) is the emission of light from a material when it is excited by ionizing radiation, such as X-rays or gamma rays. Materials synthesized with a this compound precursor can exhibit notable RL properties, making them potential candidates for applications like scintillators in medical imaging and high-energy physics. acs.org

The RL spectra of samarium-doped materials often show characteristic emission bands corresponding to the electronic transitions of the Sm³⁺ ion. For instance, in samarium-activated La₂Hf₂O₇ (LHOS) nanoparticles, X-ray excitation produces emission bands at 568, 611, 656, and 722 nm. acs.org These peaks are attributed to the transitions from the ⁴G₅/₂ excited state to the ⁶H₅/₂, ⁶H₇/₂, ⁶H₉/₂, and ⁶H₁₁/₂ ground states of Sm³⁺, respectively. acs.org

Interestingly, the RL spectra can differ from the photoluminescence (PL) spectra of the same material. A key difference observed in LHOS nanoparticles is the presence of an intense magnetic dipole transition (MDT) peak at 568 nm in the RL spectrum, which is absent in the PL spectrum. acs.org This suggests that the excitation mechanisms under UV light and X-rays are different. acs.org While PL may selectively excite Sm³⁺ ions in asymmetric environments, the high energy of X-rays can excite Sm³⁺ ions in both symmetric and asymmetric sites, leading to the appearance of the MDT peak in the RL spectrum. acs.orgacs.org

The intensity of the radioluminescence is also dependent on the concentration of the samarium dopant. Similar to photoluminescence, an optimal doping concentration exists for maximum RL output, beyond which concentration quenching occurs. acs.orgnih.gov For LHOS nanoparticles, the maximum RL intensity was observed at a 2.5% Sm³⁺ doping concentration, which aligns with the optimal concentration for photoluminescence. acs.orgnih.gov The efficiency of RL can be affected by surface defects on the nanomaterials, which can act as non-radiative pathways, and by agglomeration of particles, which can scatter the emitted light. acs.orgnih.gov

Absorbance Dispersion and Spectroscopic Blue Shifts Induced by Samarium Doping

The incorporation of samarium into a host material via a citrate synthesis route can significantly alter the optical absorption properties of the material. One notable effect is the phenomenon of absorbance dispersion, where the absorbance of the material changes with the wavelength of light. In samarium-doped materials, this can manifest as a "blue shift," which is a shift of the absorption edge to shorter wavelengths (higher energies), often into the ultraviolet region of the spectrum. researchgate.net

This blue shift is an indication of an increase in the optical band gap of the material. For example, in samarium-doped vanadium dioxide thin films, the optical bandgap (Eg2) between the O-2p and π* states widens with increasing samarium concentration. acs.org This widening of the bandgap suppresses the absorption of visible light, which can lead to enhanced visible light transmittance in materials designed for applications like smart windows. acs.org Similarly, in Sm³⁺-doped ZnAl₂O₄, the direct bandgap was found to vary between 2.77 and 3.65 eV depending on the doping level. researchgate.net

The underlying cause of these spectroscopic shifts is the influence of the samarium dopant on the electronic structure of the host material. The introduction of Sm³⁺ ions can create new energy levels and modify the existing band structure. For instance, theoretical calculations for Sm-doped VO₂ show that samarium doping can shift the π* band to higher energies, which enhances p-d hybridization. acs.org This modification of the electronic bands is responsible for the observed blue shift in the absorption spectra.

In addition to the blue shift of the fundamental absorption edge, the absorption spectra of samarium-doped materials also exhibit characteristic sharp absorption peaks corresponding to the f-f electronic transitions of the Sm³⁺ ion. These transitions are typically forbidden by selection rules but become partially allowed in a crystal lattice. acs.org The intensity of these f-f absorption bands can be more pronounced than the charge-transfer band in some hosts, indicating low phonon energy and a good match between the energy levels of the Sm³⁺ ions and the band structure of the host material. acs.org This makes such materials promising for various phosphor applications.

Surface and Textural Properties

The surface and textural properties, such as specific surface area and porosity, of materials synthesized using a this compound route are critical for a range of applications, including catalysis, sensing, and adsorption. doi.org The citrate method is known for producing materials with high surface areas and controlled porosity. researchgate.netresearchgate.net

Specific Surface Area and Pore Volume Characterization by Gas Adsorption

Gas adsorption is a standard technique used to characterize the specific surface area and pore volume of porous materials. micromeritics.comneurtek.com The Brunauer-Emmett-Teller (BET) method, which involves the adsorption of an inert gas like nitrogen at cryogenic temperatures, is commonly employed to determine the specific surface area. micromeritics.com

Materials synthesized via a this compound route can exhibit high specific surface areas. For example, samarium-doped ceria (SDC) prepared by a citrate method and annealed at 500 °C showed a high BET surface area of 89.0 m²/g. diva-portal.org In another study, perovskite-type solids based on samarium (SmFe₁₋ₓAlₓO₃) prepared using a citrate method had specific surface areas ranging from 13–20 m²/g. researchgate.net Furthermore, a composite of Ni₃S₂–Sm₂O₃, where the samarium oxide component was likely derived from a precursor route, showed a significantly high surface area of 222 m²g⁻¹. researchgate.net

The pore volume, which is the total volume of the pores within the material, is another crucial parameter determined by gas adsorption. neurtek.com The pore size distribution can also be obtained from the adsorption-desorption isotherm. micromeritics.com For instance, samarium and cerium co-modified Mn-based oxide catalysts prepared by a co-precipitation method, which can involve citrate precursors, showed a mesoporous structure with pore sizes primarily between 2 and 50 nm. mdpi.com The pore structure of materials can be complex, consisting of both through pores and blind pores, and techniques like mercury intrusion porosimetry can provide further insights, though caution is needed as the high pressures used can distort the structure of some materials. pmiapp.com

Interactive Table: Surface Properties of Materials Synthesized via this compound Routes

| Material | Specific Surface Area (m²/g) | Pore Volume (cm³/g) | Synthesis/Annealing Conditions |

| Sm-doped Ceria (SDC) | 89.0 | - | Citrate method, annealed at 500°C diva-portal.org |

| SDC/Na₂CO₃ Composite | 92.4 | - | Citrate method, annealed at 500°C diva-portal.org |

| SmFe₁₋ₓAlₓO₃ | 13-20 | - | Citrate method researchgate.net |

| Ni₃S₂–Sm₂O₃ Composite | 222 | - | - researchgate.net |

| MnOₓ | 28.3 | 0.18 | Co-precipitation mdpi.com |

| Sm-MnOₓ | 49.8 | 0.25 | Co-precipitation mdpi.com |

| Ce-MnOₓ | 55.0 | 0.29 | Co-precipitation mdpi.com |

| Sm-Ce-MnOₓ | 88.6 | 0.35 | Co-precipitation mdpi.com |

Influence of Synthesis Conditions on Material Porosity and Surface Reactivity

The synthesis conditions employed in the citrate route have a profound impact on the resulting material's porosity and surface reactivity. Factors such as the ratio of citric acid to metal precursors, pH of the solution, and calcination temperature can be tailored to control these properties. chimicatechnoacta.ruceramic-science.com

An increase in the concentration of citric acid in a nitrate-citrate sol-gel synthesis has been shown to promote the enlargement of pores within aggregates while simultaneously reducing the pore size within the thin walls of the porous structure. chimicatechnoacta.ru The pH of the precursor solution also plays a role; materials synthesized from solutions with a lower pH (e.g., pH 1) can result in larger average particle sizes and smaller pore sizes compared to those obtained from neutral solutions (pH 7). chimicatechnoacta.ru

The calcination temperature is another critical parameter. Higher calcination temperatures generally lead to a decrease in specific surface area and pore volume due to particle agglomeration and sintering. diva-portal.org For example, the surface area of samarium-doped ceria (SDC) samples dropped sharply as the annealing temperature was increased from 500 °C. diva-portal.org However, the use of certain additives or the creation of composite materials can enhance thermal stability, preserving a porous microstructure at higher temperatures. doi.org

The synthesis route also influences the surface reactivity of the material. Materials prepared via an organic route, such as the citrate method, tend to have higher surface areas and more surface reactive groups (e.g., -OH groups) compared to those synthesized by inorganic routes. researchgate.net This enhanced surface reactivity, combined with a high surface area and suitable pore structure, can significantly boost the performance of the material in applications like photocatalysis. researchgate.net The presence of samarium can also create a large number of oxygen vacancies, which are active sites that enhance catalytic activity in various oxidation reactions. mdpi.com Furthermore, the morphology of the material, which is also influenced by synthesis conditions, affects surface reactivity; for example, sheet-like morphologies with large spaces between the sheets can provide more accessible active sites compared to highly agglomerated particles. researchgate.netsci-hub.se

Theoretical and Computational Investigations on Samarium Citrate Systems

First-Principles Calculations (e.g., DFT) for Electronic Structure and Bonding Characteristics

First-principles calculations, which are based on the principles of quantum mechanics, offer a fundamental understanding of a material's electronic structure and the nature of its chemical bonds without relying on empirical data. uantwerpen.be Density Functional Theory (DFT) is a prominent first-principles method used to study lanthanide-citrate complexes, including those with samarium. arxiv.org

In the context of samarium-containing systems, DFT and its variant, DFT+U (which better accounts for strong electron correlations in the f-orbitals of lanthanides), are employed to elucidate key characteristics. arxiv.orgrsc.org For samarium citrate (B86180), these calculations can determine the geometry of the complex, the coordination of the samarium ion by the citrate ligand, and the distribution of electronic charge. arxiv.org

Research combining DFT with spectroscopic methods has been used to analyze the vibrational spectra of lanthanide-citrate complexes. arxiv.org Such studies provide detailed peak assignments and reveal how the samarium ion's interaction with the carboxylate and hydroxyl groups of the citrate ligand influences the bonding. arxiv.org The calculations can quantify the nature of the Sm-O bonds, distinguishing between ionic and covalent contributions, which is essential for understanding the stability and reactivity of the complex. aps.org Furthermore, DFT is used to investigate the electronic properties of materials derived from samarium citrate precursors, such as samarium-doped oxides, by analyzing the density of states and orbital mixing, which dictate the material's conductive and magnetic properties. rsc.orgresearchgate.net

| Parameter Investigated by DFT | Significance for this compound | Relevant Computational Approach |

| Optimized Molecular Geometry | Predicts the 3D arrangement of atoms and the coordination environment of the Sm³⁺ ion. | DFT, DFT+U |

| Bonding Analysis | Characterizes the nature (ionic/covalent) and strength of the bonds between samarium and the citrate ligand's oxygen atoms. | DFT, Natural Bond Orbital (NBO) Analysis |

| Electronic Density of States (DOS) | Reveals the distribution of electron energy levels, particularly the contribution of Sm 4f and O 2p orbitals, which is crucial for electronic and optical properties. | DFT+U |

| Vibrational Frequencies | Simulates infrared and Raman spectra to help interpret experimental data and confirm the coordination mode. | DFT |

| Charge Distribution | Calculates partial atomic charges, showing how charge is transferred between the metal ion and the ligand. | Mulliken Population Analysis, NBO |

Molecular Electrostatic Potential (MEP) Mapping of Ligand Binding and Reactivity

Molecular Electrostatic Potential (MEP) is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity. nih.gov The MEP map illustrates the electrostatic potential on the surface of a molecule, indicating regions that are electron-rich or electron-poor. researchgate.netresearchgate.net This analysis is instrumental in understanding intermolecular interactions, such as how a this compound complex might interact with other molecules or serve as a precursor for material synthesis. proteopedia.org

The MEP is color-coded to represent different potential values. researchgate.net

Red : Indicates regions of most negative electrostatic potential, which are rich in electrons and are favorable sites for electrophilic attack.

Blue : Indicates regions of most positive electrostatic potential, which are electron-deficient and are susceptible to nucleophilic attack.

Green/Yellow : Represent intermediate potential values, often associated with neutral or less polar regions of the molecule. researchgate.net

For a this compound complex, an MEP map would typically show a high negative potential (red/yellow) around the oxygen atoms of the carboxylate groups (–COO⁻) of the citrate ligand. These regions are the primary sites for binding to the positively charged Sm³⁺ ion. Conversely, the samarium ion itself would be a region of high positive potential (blue), making it the center of electrophilic character in the complex. This visualization helps rationalize the coordination chemistry and predicts how the complex will orient itself when approaching other reactants or surfaces during a chemical reaction. rsc.orgresearchgate.net

| Color | Potential | Interpretation for this compound |

| Red | Negative | Electron-rich areas, primarily on the oxygen atoms of the citrate's carboxylate and hydroxyl groups. Likely sites for interaction with positive ions or electrophiles. |

| Yellow | Slightly Negative | Areas of moderate electron density. |

| Green | Neutral | Non-polar regions, such as the C-H bonds of the citrate backbone. |